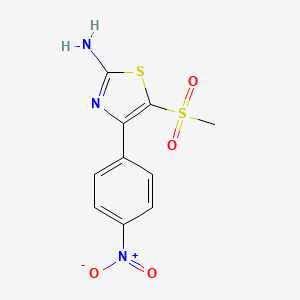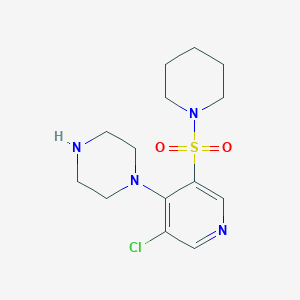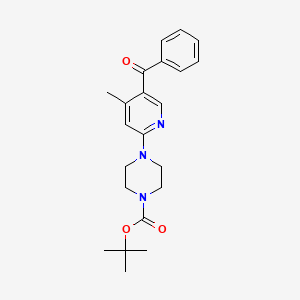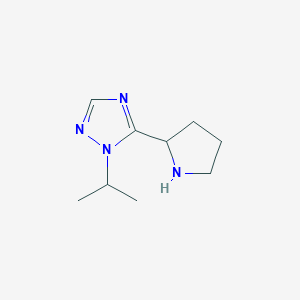
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine, and finally bromination to introduce the bromine atom . Another approach involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyrazoles with different functional groups .
Applications De Recherche Scientifique
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound’s pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromophenyl)-1,2,4-triazines: These compounds share a similar bromophenyl group but have a different heterocyclic core.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with different substituents.
Uniqueness
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups and bromophenyl substitution make it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H11BrN4 |
|---|---|
Poids moléculaire |
267.13 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-2-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11BrN4/c1-15-10(13)8(12)9(14-15)6-3-2-4-7(11)5-6/h2-5H,12-13H2,1H3 |
Clé InChI |
ZBNAEWMQYBGMLX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)

![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)






